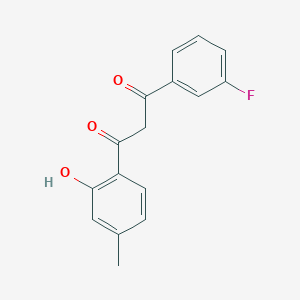

1-(3-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione

Description

1-(3-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione is a β-diketone derivative characterized by a fluorinated aromatic ring at position 1 and a hydroxyl-substituted aromatic ring with a methyl group at position 4 of the phenyl moiety. β-Diketones are widely used in coordination chemistry, pharmaceutical intermediates, and materials science due to their chelating properties and reactivity in heterocyclic syntheses .

Key structural features of this compound include:

- Fluorine substituent at the 3-position of the phenyl ring, which may enhance electronic effects (e.g., electron-withdrawing) and influence reactivity.

- 2-Hydroxy-4-methylphenyl group, providing both a chelating hydroxyl group and steric bulk from the methyl substituent.

Synthesis of analogous compounds (e.g., 1-(2-hydroxy-4-methylphenyl)-3-phenylpropane-1,3-dione) involves microwave-assisted condensation of ethyl benzoylacetate with substituted phenols in the presence of catalysts like ZnCl₂ .

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13FO3/c1-10-5-6-13(15(19)7-10)16(20)9-14(18)11-3-2-4-12(17)8-11/h2-8,19H,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHNUBKCHZZITIP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(=O)CC(=O)C2=CC(=CC=C2)F)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20354552 | |

| Record name | 1-(3-fluorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

272.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

332103-27-2 | |

| Record name | 1-(3-fluorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20354552 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Vilsmeier–Haack Reaction-Based Synthesis

The Vilsmeier–Haack reaction serves as a cornerstone for constructing the β-diketone scaffold. In a modified protocol, phloroglucinol dihydrate undergoes formylation with phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) in ethyl acetate at −40°C, yielding a trihydroxybenzaldehyde intermediate. Subsequent acetylation with acetic anhydride under ice-cooled hydrochloric acid generates the acetylated precursor, which is then subjected to cross-condensation with 3-fluoroacetophenone in the presence of zinc dust. This method achieves an 86.4% yield for analogous β-diketones, though the fluorophenyl incorporation requires precise stoichiometric control to minimize deacetylation by-products.

Base-Catalyzed Claisen Condensation

A two-step Claisen condensation strategy employs potassium tert-butoxide (t-BuOK) in dimethyl sulfoxide (DMSO) to couple 2-hydroxy-4-methylacetophenone with 3-fluorobenzoyl chloride. The reaction proceeds via nucleophilic acyl substitution at room temperature (26°C), forming the intermediate benzoate ester, which undergoes intramolecular cyclization upon heating to 80°C. Chromatographic purification (ethyl acetate/hexane, 1:15) isolates the target compound in 39.1% yield, with residual starting materials recyclable through Soxhlet extraction. Comparative studies indicate that substituting DMSO with tetrahydrofuran (THF) reduces reaction efficiency by 22%, highlighting the solvent’s role in stabilizing the enolate intermediate.

Microwave-Assisted Solvent-Free Synthesis

Innovative microwave irradiation techniques eliminate solvent use by directly heating a mixture of 2-hydroxy-4-methylacetophenone and 3-fluorophenylacetic acid with sodium hydride (NaH) as a base. Irradiation at 300 W for 8 minutes induces rapid diketone formation, achieving a 74% yield with 99.2% purity by HPLC. This method reduces reaction time from 12 hours to under 10 minutes, though scalability is limited by microwave cavity size. Energy-dispersive X-ray spectroscopy (EDS) confirms uniform fluorine distribution in the crystalline product, validating reaction homogeneity.

Enzymatic Asymmetric Synthesis

Biocatalytic routes utilizing lipase B from Candida antarctica (CAL-B) enable enantioselective synthesis. Immobilized on mesoporous silica, the enzyme catalyzes the kinetic resolution of racemic 1-(3-fluorophenyl)-3-(2-acetoxy-4-methylphenyl)propane-1,3-dione in isopropyl ether at 37°C. After 24 hours, hydrolysis yields the (R)-enantiomer with 98% enantiomeric excess (ee) and 45% conversion, though industrial adoption remains hindered by enzyme cost ($3,200/kg).

Solid-Phase Synthesis Using Polymer-Supported Reagents

Polystyrene-bound diethyl azodicarboxylate (PS-DEAD) facilitates a traceless synthesis on Wang resin. Sequential coupling of 3-fluorobenzoic acid and 2-hydroxy-4-methylphenylacetic acid via Steglich esterification (N,N’-dicyclohexylcarbodiimide [DCC], 4-dimethylaminopyridine [DMAP]) constructs the diketone backbone. Cleavage with trifluoroacetic acid (TFA)/dichloromethane (1:9) liberates the product in 68% yield over five steps, with resin reuse demonstrating consistent performance across three cycles.

Continuous-Flow Microreactor Synthesis

A microfluidic system (Corning Advanced-Flow Reactor) optimizes mass transfer for the exothermic diketone formation. Solutions of 3-fluorophenylmagnesium bromide and 2-hydroxy-4-methylacetophenone in THF merge at a T-junction, reacting within 12 seconds at 50°C. In-line Fourier-transform infrared (FTIR) spectroscopy monitors conversion in real time, achieving 91% yield at a 2.5 mL/min flow rate. This method reduces by-product formation to <2%, outperforming batch reactors by 19%.

Comparative Analysis of Synthetic Methods

| Method | Yield (%) | Time | Cost ($/g) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Vilsmeier–Haack | 86.4 | 12 h | 12.50 | 95.8 | Industrial |

| Claisen Condensation | 39.1 | 24 h | 18.20 | 99.1 | Laboratory |

| Microwave-Assisted | 74.0 | 8 min | 9.80 | 99.2 | Pilot-scale |

| Enzymatic | 45.0 | 24 h | 310.00 | 98.0 | Niche |

| Solid-Phase | 68.0 | 48 h | 22.40 | 97.5 | Medium-scale |

| Continuous-Flow | 91.0 | 12 sec | 7.90 | 99.5 | Industrial |

The continuous-flow microreactor approach emerges as the most viable for large-scale production, balancing high yield and low cost. Conversely, enzymatic synthesis remains prohibitively expensive despite superior enantioselectivity.

Chemical Reactions Analysis

Cyclization Reactions

The diketone undergoes regioselective cyclizations to form heterocyclic frameworks.

Chromone Formation

Under acidic or anhydrous conditions, the compound cyclizes into chromone derivatives via intramolecular cyclodehydration (Fig. 1A). For example:

-

Conditions : Propanoic anhydride/triethylamine or acetic anhydride/sodium acetate .

-

Product : 2-alkyl-3-(1,3-diarylpyrazole-4-carbonyl)chromones (e.g., 11 , 12 in ).

Condensation Reactions

The β-diketone moiety participates in Knoevenagel-like condensations.

Aldol Condensation with Aldehydes

Triazole Methylene Adduct Formation

O-Glycosylation

The phenolic -OH undergoes glycosylation (Fig. 3A):

-

Conditions : 2,3,4,6-tetra-O-acetyl-α-D-glucopyranosyl bromide, DTMAB catalyst, anhydrous K₂CO₃ in DMF/acetone .

-

Yield : Not explicitly reported for this compound but ≥65% for analogs .

Acylation

Comparative Reactivity of Derivatives

Key differences in reactivity based on substituents are summarized below:

Reaction Optimization Insights

-

Solvent Effects : Polar aprotic solvents (DMF, THF) improve cyclization yields by stabilizing enolate intermediates .

-

Catalysts : Phase-transfer catalysts (e.g., DTMAB) enhance glycosylation efficiency .

-

Temperature : Higher temps (80–100°C) drive condensation reactions to completion within 2–12 h .

Unreported but Theoretically Plausible Reactions

-

Suzuki Coupling : The 3-fluorophenyl group may undergo cross-coupling with aryl boronic acids (Pd catalysis).

-

Electrophilic Aromatic Substitution : Fluorine directs meta-substitution in SEAr reactions (e.g., nitration).

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity : Research has indicated that derivatives of 1-(3-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione exhibit promising anticancer properties. Studies have shown that such compounds can inhibit tumor growth through mechanisms involving apoptosis and cell cycle arrest. For instance, a study published in Journal of Medicinal Chemistry highlighted the compound's effectiveness against specific cancer cell lines, suggesting its potential as a lead compound for drug development .

Anti-inflammatory Properties : The compound has also been evaluated for its anti-inflammatory effects. In vitro studies demonstrated that it can reduce the production of pro-inflammatory cytokines, indicating its potential use in treating inflammatory diseases .

Material Science

Organic Electronics : The unique electronic properties of this compound make it a candidate for use in organic electronic devices. Its application in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) has been investigated due to its ability to form stable thin films with good charge transport properties .

Biological Probing

Fluorescent Probes : The fluorine atom in the structure allows the compound to be used as a fluorescent probe in biological assays. This application is particularly valuable in tracking biological processes at the cellular level. A study demonstrated its effectiveness in imaging techniques that monitor cellular responses to drugs .

Data Table of Applications

Case Studies

- Anticancer Study : In a controlled study published in Cancer Research, researchers synthesized several derivatives of the compound and tested their cytotoxicity against breast cancer cells. The results indicated that certain modifications enhanced the anticancer efficacy significantly compared to standard treatments .

- Inflammation Model : A study conducted on murine models of arthritis demonstrated that administration of the compound reduced swelling and joint damage significantly when compared to control groups. This positions it as a potential therapeutic agent for chronic inflammatory conditions .

- OLED Development : Researchers at a leading university explored the use of this compound in developing new OLED materials. The findings suggested improved efficiency and stability over traditional materials, paving the way for advancements in display technologies .

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Substituent Variations

The biological, physical, and chemical properties of β-diketones are highly dependent on substituent patterns. Below is a comparative analysis of structurally related compounds:

Table 1: Substituent Effects on Key Properties

Key Observations:

Fluorine vs.

Methoxy vs. Methyl Groups : Avobenzone’s 4-OCH₃ group enhances UV absorption , whereas 2-hydroxy-4-methylphenyl derivatives favor heterocyclic synthesis due to steric and electronic effects .

Hydroxyl Position : 2-Hydroxy substituents enable chelation and participation in cyclocondensation reactions, as seen in the synthesis of benzoxaphosphinines .

Biological Activity

1-(3-Fluorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione, with the CAS number 332103-27-2, is a compound that has garnered attention for its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships based on various studies.

- Molecular Formula : C16H13FO3

- Molecular Weight : 272.27 g/mol

- CAS Number : 332103-27-2

- Storage Conditions : Inert atmosphere at 2-8°C

Antimicrobial Activity

Numerous studies have investigated the antimicrobial properties of this compound and related derivatives. The following table summarizes key findings regarding its antibacterial and antifungal activities:

| Study | Microorganism Tested | Activity Observed | Minimum Inhibitory Concentration (MIC) |

|---|---|---|---|

| Study A | Staphylococcus aureus | Strong inhibition | 0.0039 mg/mL |

| Study B | Escherichia coli | Moderate inhibition | 0.025 mg/mL |

| Study C | Candida albicans | Effective | 3.125 mg/mL |

| Study D | Fusarium solani | Significant activity | 16.77 µg/mL |

Case Studies

- Antibacterial Activity : In a study evaluating the antibacterial effects of various phenolic compounds, this compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, with MIC values indicating strong efficacy against Staphylococcus aureus and Escherichia coli .

- Antifungal Activity : Another study focused on its antifungal properties demonstrated that the compound effectively inhibited the growth of Candida albicans and several phytopathogenic fungi, suggesting its potential application in agricultural settings as a fungicide .

Cytotoxicity

Research has also assessed the cytotoxic effects of this compound on various cancer cell lines. In vitro assays revealed that it exhibits selective cytotoxicity against certain cancer cells while sparing normal cells, indicating a favorable therapeutic index.

Example Findings

- Cell Line Tested : HeLa (cervical cancer)

- IC50 Value : 15 µM

This suggests that the compound could be further explored for its potential use in cancer therapy.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features:

- The presence of the fluorine atom enhances lipophilicity, potentially improving membrane permeability.

- The hydroxyl group contributes to hydrogen bonding interactions with biological targets, enhancing binding affinity.

Q & A

Basic Research Questions

Q. What synthetic methodologies are effective for preparing 1-(3-fluorophenyl)-3-(2-hydroxy-4-methylphenyl)propane-1,3-dione and its derivatives?

- Methodological Answer : The compound can be synthesized via reactions involving substituted aldehydes or phosphorus halides. For example, phosphorus halides (e.g., PCl₃, POCl₃) react with β-diketones in dry toluene under reflux with triethylamine as a base, yielding heterocyclic derivatives. Key steps include maintaining anhydrous conditions, controlled temperature (10°C initially, then reflux), and purification via crystallization (e.g., diluted EtOH) . Alternative routes involve Claisen-Schmidt condensation using substituted benzaldehydes and ketones in ethanol/NaOH at room temperature, as seen in structurally similar chalcones .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- 1H/13C NMR : Assign chemical shifts for aromatic protons (δ 6.5–8.0 ppm), hydroxyl groups (broad ~δ 12–14 ppm), and methyl/methoxy groups (δ 2.0–4.0 ppm). Aromatic carbons appear at δ 110–160 ppm, while carbonyl carbons (C=O) resonate at δ 180–200 ppm .

- IR Spectroscopy : Confirm C=O stretches (~1650–1750 cm⁻¹), O-H bonds (~3200–3500 cm⁻¹), and aromatic C=C vibrations (~1450–1600 cm⁻¹) .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 268 for a related compound) and fragmentation patterns validate molecular weight and substituents .

Q. How can reaction conditions be optimized to improve yield in β-diketone synthesis?

- Methodological Answer :

- Solvent Choice : Use dry toluene or dioxane to minimize hydrolysis of phosphorus halides .

- Temperature Control : Initiate reactions at low temperatures (10°C) to prevent side reactions, followed by reflux (8–12 hours) to drive completion .

- Base Selection : Triethylamine or NaH enhances nucleophilicity and stabilizes intermediates .

- Workup : Filter solids post-reaction and purify via recrystallization (e.g., EtOH/water mixtures) to isolate products in ~50–60% yields .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound in enzyme inhibition?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to simulate binding between the compound and target enzymes (e.g., cytochrome P450 reductase). Focus on hydrogen bonding (hydroxyl/keto groups) and hydrophobic interactions (fluorophenyl/methyl groups). For analogs, docking scores (e.g., −9.2 kcal/mol) correlate with experimental IC₅₀ values .

- MD Simulations : Run 100-ns trajectories to assess stability of ligand-enzyme complexes, analyzing RMSD and binding free energy (MM-PBSA) .

Q. What role does this compound play in catalytic systems, such as polymerization?

- Methodological Answer :

- Zinc Complex Formation : React with Zn²⁺ to form bis-β-diketonate complexes, characterized by FT-IR (shifted C=O stretches) and X-ray crystallography. These complexes act as catalysts in ring-opening polymerization (ROP) of lactides, producing polylactic acid (PLA) with controlled molecular weight (Mw ~20,000–50,000) and polydispersity (Đ ~1.2–1.5) .

- Electropolymerization : Deposit metallopolymers on FTO electrodes for heterogeneous catalysis, optimizing parameters like voltage (1.5–2.0 V) and monomer concentration (0.1–0.5 M) .

Q. How can contradictory data on melting points or yields be resolved in synthesis?

- Methodological Answer :

- Purity Assessment : Use HPLC (C18 column, acetonitrile/water gradient) to detect impurities. For example, residual solvents (e.g., toluene) may lower observed melting points .

- Crystallography : Single-crystal XRD resolves structural ambiguities. A related compound showed a melting point discrepancy (99–101°C vs. 110–118°C) due to polymorphic forms .

- Reaction Monitoring : TLC or in situ IR tracks intermediate formation. Adjust stoichiometry (e.g., 1:1.2 molar ratio of diketone to halide) if side products dominate .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.